1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol
Overview
Description
1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol typically involves the reaction of 1H-pyrazol-4-ol with 2-benzyloxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxyethyl group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The benzyloxyethyl group can enhance the compound’s ability to interact with biological macromolecules, such as enzymes or receptors. This interaction can lead to the modulation of biological activities, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound shares a similar benzyloxyethyl group but features a triazole ring instead of a pyrazole ring.
1-(2-Benzyloxy-2-phenylethyl)-4-phenyl-1,2,3-triazole: Another similar compound with a triazole ring and additional phenyl groups.
Uniqueness: The presence of the benzyloxyethyl group can enhance its solubility and ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(2-phenylmethoxyethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12-8-13-14(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXNOQALBKFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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